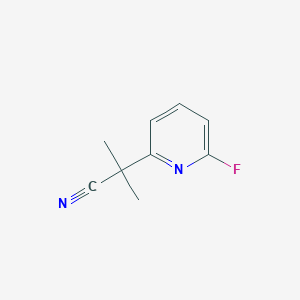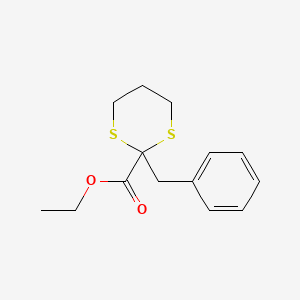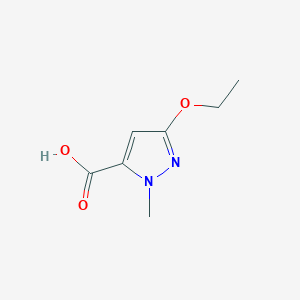
2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile is a chemical compound that features a fluorinated pyridine ring attached to a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile typically involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing the biological pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2-pyridinecarboxaldehyde: A precursor in the synthesis of 2-(6-fluoro-2-pyridyl)-2-methyl-propanenitrile.
2-(6-Fluoro-pyridin-2-yl)-methyl-amine: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a fluorinated pyridine ring and a nitrile group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H9FN2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-(6-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 |
InChI-Schlüssel |
PUZKHMMXXQVYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=NC(=CC=C1)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline](/img/structure/B8698781.png)

![(s)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2h-benzo[e][1,4]diazepin-2-one](/img/structure/B8698785.png)
